molecular formula C20H12BrClN2O2 B11626389 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide

Cat. No.: B11626389
M. Wt: 427.7 g/mol
InChI Key: NYYPSLGESOYBJV-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole core is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.

    Benzothiazole: An analog with the oxygen replaced by a sulfur atom.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide is unique due to its specific substitution pattern and the presence of both chlorine and bromine atoms, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide

InChI

InChI=1S/C20H12BrClN2O2/c21-15-6-2-1-5-13(15)19(25)23-12-9-10-16(22)14(11-12)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25)

InChI Key

NYYPSLGESOYBJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)Br

Origin of Product

United States

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